![molecular formula C10H10N2O3S B496568 Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate CAS No. 549485-51-0](/img/structure/B496568.png)
Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate
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Description
Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiophene derivative that has been synthesized using various methods.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, like Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate, have been studied for their potential anticancer properties . These compounds can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs.
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are prominent in the advancement of organic semiconductors . Their ability to conduct electricity makes them suitable for use in devices like organic field-effect transistors (OFETs).
Material Science: OLEDs
The application of thiophene derivatives extends to the fabrication of organic light-emitting diodes (OLEDs) . Their electronic properties allow for efficient light emission, which is crucial for the development of display and lighting technologies.
Pharmacology: Anti-inflammatory and Antimicrobial Effects
Thiophene compounds exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial effects . This makes them valuable for the development of new therapeutic agents to treat various inflammatory conditions and infections.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . Their chemical structure can provide protection against corrosion, extending the life of metal components and structures.
Anesthetics: Dental Applications
Specific thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe . This highlights the compound’s importance in medical procedures requiring local anesthesia.
Biological Activity: Antihypertensive and Anti-atherosclerotic
Research has shown that thiophene-based compounds can have antihypertensive and anti-atherosclerotic properties . These activities are beneficial in the management and treatment of cardiovascular diseases.
Synthetic Chemistry: Heterocyclization
The synthesis of thiophene derivatives involves heterocyclization of various substrates, which is a key process in creating aminothiophene derivatives through reactions like the Gewald condensation . This synthetic versatility is essential for producing a wide range of biologically active compounds.
properties
IUPAC Name |
methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-5-7(4-11)9(12-6(2)13)16-8(5)10(14)15-3/h1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMFSXGOYVAGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate |
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